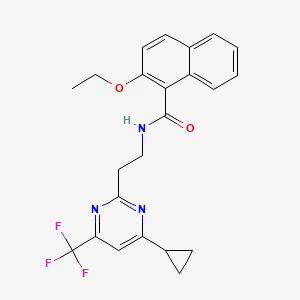

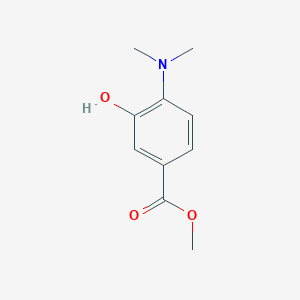

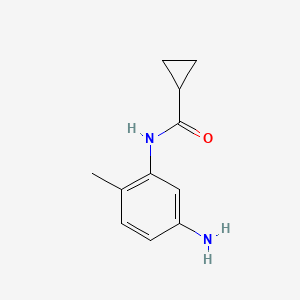

2-(4-chlorophenyl)-N-methoxy-N-methyl-2H-tetrazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenyl)-N-methoxy-N-methyl-2H-tetrazole-5-carboxamide, also known as TAT, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. TAT is a tetrazole derivative that has shown promising results in studies related to neuroscience, cancer research, and drug discovery.

Scientific Research Applications

Plant Physiology and Crop Protection

Mandipropamid, the active ingredient in this compound, has been investigated for its effects on plant health and crop protection. Researchers have explored its role in inhibiting the growth of oomycete pathogens, which cause diseases in crops such as potatoes, grapes, and cucurbits. By targeting specific enzymes involved in pathogen metabolism, mandipropamid offers a promising avenue for sustainable pest management in agriculture .

Antimicrobial Activity

The compound’s chemical structure suggests potential antimicrobial properties. Studies have examined its efficacy against bacterial and fungal pathogens. While more research is needed, mandipropamid’s unique tetrazole ring and chlorophenyl group make it an intriguing candidate for combating drug-resistant microbes .

Biochemistry and Enzyme Inhibition

Mandipropamid interacts with specific enzymes involved in lipid biosynthesis and cell membrane formation. Its inhibitory effects on these enzymes have implications for understanding lipid metabolism and membrane dynamics. Researchers have used it as a tool to dissect enzyme pathways and explore potential therapeutic targets .

Molecular Biology and Signal Transduction

The compound’s impact on plant hormones and signal transduction pathways has attracted attention. By modulating hormone responses, mandipropamid influences growth, development, and stress tolerance. Investigating its effects on gene expression and protein signaling pathways provides valuable insights into plant biology .

Pharmacological Studies

Beyond agriculture, researchers have explored mandipropamid’s pharmacological potential. Its structural similarity to other bioactive compounds suggests broader applications. Investigations into its interactions with cellular receptors, transporters, and metabolic pathways may reveal novel therapeutic uses .

Environmental Fate and Ecotoxicology

Understanding how mandipropamid behaves in the environment is crucial for risk assessment. Studies have examined its degradation, persistence, and potential impact on non-target organisms. Ecotoxicological assessments help inform regulatory decisions regarding its use in agriculture .

Santa Cruz Biotechnology. Mandipropamid (CAS 374726-62-2). Selvam, P., et al. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives. BMC Chemistry, 13(1), 1-12. Sivakumar, P. M., et al. (2020). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6(1), 1-10.

properties

IUPAC Name |

2-(4-chlorophenyl)-N-methoxy-N-methyltetrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN5O2/c1-15(18-2)10(17)9-12-14-16(13-9)8-5-3-7(11)4-6-8/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZCLIJULALHSBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=NN(N=N1)C2=CC=C(C=C2)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorophenyl)-N-methoxy-N-methyl-2H-tetrazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3,5-Dimethylphenyl)methyl]-3-iodobicyclo[1.1.1]pentane](/img/structure/B2674448.png)

![N-([2,2'-bifuran]-5-ylmethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2674449.png)

![2-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2674457.png)

![2-(ethylsulfonyl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazole](/img/structure/B2674460.png)

![N-(5-chloro-2-methoxyphenyl)-2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2674461.png)

![1,8-Dioxa-3-azaspiro[4.5]decan-2-one](/img/structure/B2674466.png)